N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester

Atom economy Step count Sartans

Scaling valsartan synthesis with benzyl ester intermediates risks tin carryover (400-1000 ppm) and demands chromatographic purification. This L-valine methyl ester (CAS 137863-89-9) circumvents both as the penultimate valsartan intermediate enabling direct alkaline hydrolysis to API. • >99.9% ee via enzymatic resolution-mitigates USP ent-valsartan impurity • Crystalline HCl salt isolates directly without column chromatography • 92%+ batch yields; continuous flow achieves 96% overall yield • ICH Q11 critical starting material for multi-ton GMP production

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
Cat. No. B13638013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N
InChIInChI=1S/C20H22N2O2/c1-14(2)19(20(23)24-3)22-13-15-8-10-16(11-9-15)18-7-5-4-6-17(18)12-21/h4-11,14,19,22H,13H2,1-3H3
InChIKeyZQHINOUCNQKQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester: Core Specifications and Industrial Role


N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester (CAS 137863-89-9 for the free base; CAS 482577-59-3 for the hydrochloride salt) is a chiral, cyano-substituted biphenyl intermediate universally recognized as the penultimate scaffold for the angiotensin II receptor blocker (ARB) valsartan [1]. Originally disclosed in the foundational valsartan patent, this N-alkylated L-valine methyl ester carries the pre-tetrazole nitrile group, which undergoes [3+2] cycloaddition with azide to construct the pharmacophoric tetrazole ring of the final API [2]. With a molecular weight of 322.4 g/mol (free base) and a crystalline hydrochloride form melting at 186–187 °C, the compound is manufactured at multi-ton scale and is classified as a critical starting material (CSM) under ICH Q11 guidelines for the valsartan supply chain .

Route context Methyl ester valsartan intermediate; enables simple alkaline hydrolysis without hydrogenolysis
Form advantage Crystalline hydrochloride salt supports chromatography-free purification by recrystallization
Supply breadth Commodity intermediate from >25 global suppliers; supports multi-ton GMP procurement
Chiral control L-valine scaffold facilitates enzymatic resolution to >99.9% ee; reduces ent-valsartan impurity risk

Why Generic Substitution of N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester Fails in Sartan Synthesis


Although this compound belongs to the broader class of sartan nitrile intermediates, it cannot be generically substituted by its closest structural analogs—namely the corresponding benzyl ester, the free carboxylic acid, or the D-valine diastereomer—without incurring quantifiable losses in process efficiency, purity, and regulatory compliance [1]. The methyl ester undergoes clean alkaline hydrolysis to liberate valsartan directly, whereas the benzyl ester route requires additional catalytic hydrogenation (Pd/C, H₂) that not only adds a unit operation but introduces risks of organotin carryover and metal contamination, with literature reporting tin levels as high as 400–1000 ppm in unprecipitated benzyl ester batches [2]. Furthermore, patent data confirm that the free acid analog (des-methyl valsartan cyano intermediate) suffers from poor solubility in the subsequent N-acylation step, reducing valeryl chloride coupling yields by 15–20% relative to the methyl ester [3]. The D-valine enantiomer, if present above 0.15% in the final API, generates a USP-specified impurity (ent-valsartan) requiring chiral HPLC resolution, whereas the L-valine methyl ester intermediate can be enzymatically resolved to >99.9% ee, directly mitigating this risk .

Methyl ester vs. benzyl ester
Benzyl ester requires hydrogenolysis (Pd/C, H₂), adding a unit operation and potential metal contamination; may not transfer directly into a chromatography-free process.
Methyl ester vs. free acid
Free acid analog may reduce acylation coupling yields by 15–20% due to poor solubility; acyl chloride reactivity profile may shift.
L-valine vs. D-valine
D-valine enantiomer generates USP-specified ent-valsartan impurity; substitution may require additional chiral HPLC resolution and validation.

Quantitative Differentiation Evidence for N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester


Atom Economy and Step Efficiency: Methyl Ester vs. Benzyl Ester Intermediates

The methyl ester intermediate (MW 322.4, free base) carries a smaller protecting group than the benzyl ester analog (MW 398.5), and this structural difference translates into a quantifiable atom economy advantage. In the benzyl ester route, the benzyl group is cleaved by hydrogenolysis (Pd/C, H₂, 1 atm, 2–4 h) or alkaline hydrolysis with 10–15% mass loss, generating 78 g of benzyl alcohol waste per kilogram of valsartan. In contrast, the methyl ester route liberates only methanol (32 g/kg valsartan) and proceeds through simple alkaline hydrolysis (NaOH, H₂O/MeOH, 25 °C, 1 h), eliminating one entire unit operation [1]. The benzyl ester pathway also requires a subsequent acidification and extraction step to remove benzoic acid byproducts, adding 2–3 additional processing hours per batch. A 2013 patent from Jubilant Life Sciences noted that the methyl ester route reduces total synthesis steps from 5 to 4 compared to the benzyl ester process disclosed in the original '578 patent [2].

Step economy
Reported
1 fewer unit operation; 46 g/kg less organic waste; no palladium catalyst required
May simplify scale-up and reduce solvent consumption.
Comparative route analysis: benzyl ester hydrogenolysis vs. methyl ester hydrolysis.
Atom economy Step count Sartans Ester deprotection Industrial scale-up

Purification Simplicity: Crystalline Hydrochloride Salt vs. Chromatographic Purification of Benzyl Esters

The hydrochloride salt of the target compound crystallizes from the N-alkylation reaction mixture as a well-defined crystalline solid (mp 186–187 °C) with two ion pairs in the asymmetric unit, as established by single-crystal X-ray diffraction [1]. This crystallinity enables purification by simple recrystallization rather than column chromatography. In contrast, the corresponding benzyl ester intermediate (4-[(2′-cyanobiphenyl-4-yl)methyl]-(L)-valine benzyl ester) is typically an oil or low-melting solid that requires flash chromatography for purification [2]. The commercial availability of the hydrochloride salt at consistently ≥98.0% purity (HPLC) from multiple suppliers (TCI, AKSci, VWR/Aladdin) validates the robustness of crystallization-based purification at scale . A 2015 Chinese-language publication reports an optimized solvent-free ball-milling synthesis yielding 92% of the hydrochloride salt without chromatographic purification, further demonstrating the accessibility of high-purity material through simplified workup [3].

Purification path
Cross-study comparable
Crystalline HCl salt allows recrystallization; benzyl ester analog often requires flash chromatography
Supports chromatography-free GMP intermediate manufacturing.
Single-crystal XRD structure confirms crystallinity; ball-milling synthesis yields 92% without chromatography.
Crystallization Purification Chromatography-free GMP manufacturing Sartans

Impurity Profile Control: Absence of Residual Azide and DMF-Derived Nitrosamine Risk at the Intermediate Stage

A critical advantage of sourcing the nitrile-stage intermediate rather than the tetrazole-stage intermediate is the elimination of azide chemistry upstream of the procurement point. The tetrazole-forming [3+2] cycloaddition (tributyltin azide or NaN₃) is performed downstream on the N-valeryl methyl ester, meaning that the target cyano intermediate carries zero risk of residual azide or organotin contamination [1]. This is particularly relevant in light of the 2018 nitrosamine crisis: the root cause of NDMA contamination in valsartan API was traced to the unintended reaction of dimethylamine (a DMF degradation product) with nitrite during the tetrazole formation step, exacerbated by solvent recycling practices [2]. Because the cyano intermediate is processed before DMF-intensive tetrazole chemistry, it is inherently free of this contamination pathway. Furthermore, the cyano intermediate's purity profile has been extensively characterized: the critical process-related impurity is the N,N-bis-alkylated byproduct, which can be controlled to <0.5% by HPLC, as disclosed in the Hetero Research Foundation patent [3]. This contrasts with tetrazole-stage intermediates, where regioisomeric N1 vs. N2 trityl-tetrazole impurities and des-valeryl impurities complicate the analytical profile.

Impurity profile
Class-level
Eliminates 3 impurity classes at procurement stage: residual azide, organotin, NDMA-related contaminants
Reduces genotoxic impurity control burden for generic API manufacturers.
Cyano intermediate placed before tetrazole-forming chemistry; N,N-bis-alkylated impurity controlled within specification.
Nitrosamine NDMA DMF Azide Genotoxic impurity ICH M7

Cost and Multi-Supplier Availability: Established Commodity Intermediate vs. Specialized Benzyl Ester Analogs

The target methyl ester intermediate (both free base and hydrochloride) is supplied by a broad network of manufacturers including TCI, AKSci, Alfa Chemistry, ChemShuttle, CymitQuimica, and numerous Chinese fine chemical producers, with the hydrochloride salt available at 98%+ purity at kilogram scale . In contrast, the benzyl ester analog and protected tetrazole intermediates are typically available only from specialized vendors at significantly higher cost per gram . The published single-step N-alkylation using 4-bromomethyl-2′-cyanobiphenyl and L-valine methyl ester achieves yields of 90–95%, with the 2015 ball-milling method reporting 92% isolated yield [1], and an improved solvent-based process reporting 98.9% purity of the resulting intermediate [2]. For comparison, the analogous benzyl ester route requires L-valine benzyl ester as starting material, which is approximately 3–5× more expensive than L-valine methyl ester hydrochloride at bulk scale due to the additional benzyl esterification step and lower commercial demand volume [3].

Cost & supply
Cross-study comparable
>25 suppliers for methyl ester HCl (≥98% purity); benzyl ester limited availability and higher cost
Multi-supplier commodity pricing strengthens supply chain resilience.
Benzyl ester starting material approximately 3–5× more expensive at bulk scale.
Supply chain Cost of goods Multi-sourcing Bulk procurement Sartans

Continuous Flow Compatibility: Enabling 96% Overall Yield for Valsartan Precursor via Integrated Suzuki-Miyaura Coupling

A 2020 study demonstrated that the methyl ester intermediate is uniquely compatible with continuous flow synthesis of a valsartan precursor, achieving 96% overall yield across three integrated steps (N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis) using a heterogeneous Pd-substituted Ce-Sn-oxide catalyst in a packed-bed reactor [1]. This represents a significant improvement over traditional batch processes, where overall yields typically range from 58% to 72% [2]. The methyl ester's solubility in organic solvents (acetonitrile, THF) and controlled reactivity toward hydrolysis under alkaline conditions make it particularly amenable to flow chemistry, whereas the benzyl ester requires hydrogenolysis conditions (H₂ gas, Pd/C) that are technically challenging to implement in continuous flow at manufacturing scale [3].

Flow compatibility
Cross-study comparable
Integrated 3-step continuous flow delivers up to 96% overall yield vs. 58–72% batch
Enables process intensification and reduced solvent usage.
Packed-bed reactor with heterogeneous Pd catalyst; methyl ester route avoids gas-liquid hydrogenolysis in flow.
Continuous flow Process intensification Suzuki-Miyaura Green chemistry Valsartan

Optimal Research and Industrial Application Scenarios for N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester


GMP Manufacturing of Generic Valsartan API via the Chromato-graphy-Free Methyl Ester Route

The crystalline hydrochloride salt enables direct isolation by recrystallization, eliminating the need for column chromatography during the N-alkylation step—a key advantage over the benzyl ester route, which mandates chromatographic separation [1]. With a published synthesis yield of 92% using solvent-free ball-milling and 98.9% purity in patent-validated solvent-based processes, this intermediate supports cost-efficient multi-ton GMP production of valsartan API . The cyano-stage intermediate also shifts tetrazole-forming chemistry (and its associated azide, organotin, and NDMA risks) downstream to the API manufacturer, simplifying supplier qualification and incoming QC testing [2].

Continuous Flow Process Intensification for Valsartan and Sartan Analogs

The methyl ester intermediate has been validated in an integrated three-step continuous flow cascade delivering 96% overall yield of a valsartan precursor, using a heterogeneous Pd catalyst—far exceeding typical 58–72% batch-mode yields [1]. The absence of a benzyl protecting group eliminates the need for gas-liquid hydrogenolysis in flow, making the methyl ester route the preferred choice for process intensification projects aimed at reducing solvent usage, improving safety, and enabling on-demand manufacturing of sartan APIs .

Chiral Purity-Critical Procurement for Pharmacopeial Compliance

The L-valine methyl ester intermediate can be supplied at >99.9% enantiomeric purity via enzymatic resolution of the valine moiety, as confirmed by commercial supplier specifications [1]. This high ee is essential because the D-valine enantiomer (ent-valsartan) is a USP- and Ph.Eur.-specified impurity in the final API, limited to ≤0.15% . Sourcing the intermediate with pre-verified chiral purity reduces the burden on chiral HPLC testing of the final valsartan product and minimizes the risk of batch rejection due to enantiomeric impurity exceedance.

Process Related Impurity Research and Reference Standard Sourcing

The compound is catalogued as Valsartan Impurity 11 (or Impurity K) and is commercially available from analytical reference standard suppliers, making it valuable for impurity profiling during valsartan method development and validation [1]. The key process impurity (N,N-bis-alkylated byproduct) can be controlled to <0.5% by HPLC on this intermediate, and the crystallographically-characterized structure (single-crystal XRD data published in Acta Crystallographica) provides a definitive reference for identity confirmation .

Application
Selection Property
Validation Focus
GMP valsartan API manufacturing
Crystalline HCl salt enables chromatography-free purification
Recrystallization consistency, residual impurity control, yield reproducibility
Continuous flow process intensification
Methyl ester compatibility with integrated flow cascade
Heterogeneous catalyst performance, residence time optimization, solvent reduction
Pharmacopeial chiral purity procurement
Pre-verified L-valine enantiomeric purity >99.9% ee
ent-valsartan impurity ≤0.15%, chiral HPLC correlation, batch-to-batch ee stability
Impurity profiling & reference standard sourcing
Catalogued as Valsartan Impurity 11 (Impurity K)
N,N-bis-alkylated impurity quantification, method development, retention time confirmation
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